N-(5-acetamido-2-fluorophenyl)benzamide
Description
N-(5-acetamido-2-fluorophenyl)benzamide is a benzamide derivative characterized by a benzamide backbone (a benzene ring linked to an amide group) with two key substituents:
- Acetamido group (-NHCOCH₃) at the 5-position of the phenyl ring.
- Fluorine atom at the 2-position of the phenyl ring.
Its properties can be inferred from structurally similar compounds discussed below.
Properties
IUPAC Name |
N-(5-acetamido-2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)17-12-7-8-13(16)14(9-12)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXFOZZWNZQNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following benzamide derivatives share structural similarities but differ in substituents, molecular weight, and applications:
Key Observations:
Halogenation Patterns :
- Fluorine and chlorine substituents are common in agrochemicals (e.g., etobenzanid, diflufenican) due to their electron-withdrawing effects, enhancing stability and bioactivity .
- The target compound’s 2-fluorophenyl group aligns with analogs like diflufenican but lacks additional halogens seen in dichlorophenyl derivatives.
Amino groups (e.g., in 5-amino-2-chloro-N-(2-fluorophenyl)benzamide ) could increase reactivity or interaction with biological targets.
Molecular Weight :
- The target compound (~270 g/mol) falls within the range of typical small-molecule drugs or agrochemicals (250–500 g/mol), similar to analogs in the table.
Physicochemical and Bioactive Properties
While direct data for this compound are unavailable, trends from analogs suggest:
- Lipophilicity : Fluorine and chlorine substituents increase logP (lipophilicity), favoring membrane permeability. The acetamido group may moderate this effect by introducing polarity.
- Stability : Fluorine’s electronegativity enhances metabolic stability, a feature exploited in herbicides like diflufenican .
- Bioactivity : Dichlorophenyl derivatives (e.g., etobenzanid) are potent pesticides, while trifluoromethyl groups (e.g., diflufenican) enhance herbicidal activity . The acetamido group’s role remains speculative but could mimic natural substrates in enzyme inhibition.
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